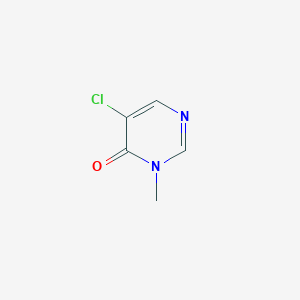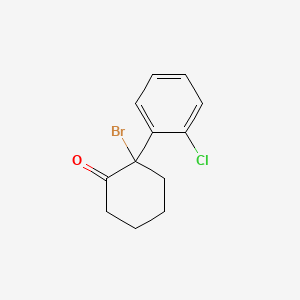
2-Bromo-2-(2-chlorophenyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-(2-chlorophenyl)cyclohexanone is an organic compound with the molecular formula C12H12BrClO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with bromine and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(2-chlorophenyl)cyclohexanone typically involves the bromination of 2-(2-chlorophenyl)cyclohexanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-(2-chlorophenyl)cyclohexanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxylamine to form oximes or hydrazine to form hydrazones.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Oximes: Formed by reaction with hydroxylamine.
Hydrazones: Formed by reaction with hydrazine.
Alcohols and Amines: Formed by reduction reactions.
Carboxylic Acids: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-(2-chlorophenyl)cyclohexanone has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-(2-chlorophenyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromocyclohexanone: A simpler analog with only a bromine substituent on the cyclohexanone ring.
2-(2-Chlorophenyl)cyclohexanone: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
Uniqueness
2-Bromo-2-(2-chlorophenyl)cyclohexanone is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H12BrClO |
|---|---|
Molekulargewicht |
287.58 g/mol |
IUPAC-Name |
2-bromo-2-(2-chlorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12BrClO/c13-12(8-4-3-7-11(12)15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
DGTPCCJMDHTEQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


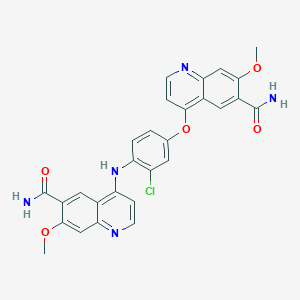

![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)

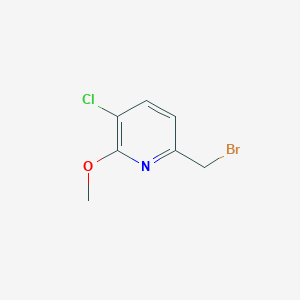
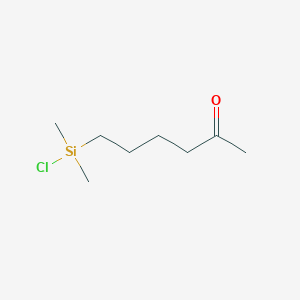
![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)




![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
